molecular formula C13H7N3O B186224 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile CAS No. 93485-73-5

4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile

Cat. No.: B186224
CAS No.: 93485-73-5
M. Wt: 221.21 g/mol
InChI Key: PLUZIFDYUWBQSQ-UHFFFAOYSA-N
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Description

4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile is an organic compound that features a pyridine ring attached to a phthalonitrile moiety via an oxygen atom

Scientific Research Applications

4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile typically involves the reaction of pyridin-3-ol with phthalonitrile under specific conditions. One common method is the nucleophilic substitution reaction where pyridin-3-ol acts as a nucleophile, attacking the electrophilic carbon in phthalonitrile. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phthalonitrile derivatives, while coupling reactions can produce complex aromatic systems.

Mechanism of Action

The mechanism of action of 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the nitrile groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yloxy)-phthalonitrile
  • 4-(Pyridin-4-yloxy)-phthalonitrile
  • 2,3,5,6-Tetrafluoro-4-(pyridin-3-yloxy)pyridine

Uniqueness

4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This positioning allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

93485-73-5

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

4-pyridin-3-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H7N3O/c14-7-10-3-4-12(6-11(10)8-15)17-13-2-1-5-16-9-13/h1-6,9H

InChI Key

PLUZIFDYUWBQSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-phthalonitrile (3.46 g, 20 mmol), pyridin-3-ol (1.90 g, 20 mmol), K2CO3 (8.29 g, 60 mmol), and DMF (50 ml) was stirred at ambient temperature overnight. The reaction mixture was then combined with another batch of the same reaction performed on the same scale. Subsequently, the solid components were removed by filtration and the filtrate was concentrated in vacuo. To the residue was added water and the mixture was extracted with EtOAc. The organic phase was then washed with brine, dried, and evaporated in vacuo. The residue was recrystallized from EtOAc/MeOH to give 8.3 g of the title compound; 1H NMR (CDCl3): δ=8.56 to 8.59 (m, 1H), 8.45 to 8.47 (m, 1H), 7.76 (d, 1H), 7.42 to 7.44 (m, 2H), 7.22 to 7.32 (m, 2H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
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Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4-nitro-phthalonitrile (3.46 g, 20 mmol), pyridin-3-ol (1.90 g, 20 mmol) K2CO3 (8.29 g, 60 mmol), and DMF (50 ml) was stirred at ambient temperature overnight. The reaction mixture was then combined with another batch of the same reaction performed on the same scale. Subsequently, the solid components were removed by filtration and the filtrate was concentrated in vacuo. To the residue was added water and the mixture was extracted with EtOAc. The organic phase was then washed with brine, dried, and evaporated in vacuo. The residue was recrystallized from EtOAc/MeOH to give 8.3 g of the title compound; 1H NMR (CDCl3): δ=8.56 to 8.59 (m, 1H), 8.45 to 8.47 (m, 1H), 7.76 (d, 1H), 7.42 to 7.44 (m, 2H), 7.22 to 7.32 (m, 2H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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